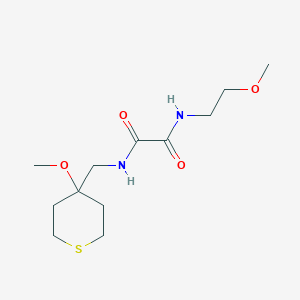

N1-(2-methoxyethyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide

Descripción

Rationale for Oxalamide Core Modifications in Medicinal Chemistry

Oxalamides serve as privileged scaffolds in drug discovery due to their capacity to engage in hydrogen bonding and modulate target binding. The oxalamide core (−NH−CO−CO−NH−) provides two amide bonds that enable conformational flexibility while maintaining planar geometry, facilitating interactions with enzymatic pockets or biological receptors. Modifications to the oxalamide backbone, such as alkylation or aryl substitution, are frequently employed to fine-tune solubility, metabolic stability, and binding affinity.

In N1-(2-methoxyethyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide, the N1 position is functionalized with a 2-methoxyethyl group, while the N2 sidechain incorporates a 4-methoxytetrahydro-2H-thiopyran moiety. The 2-methoxyethyl group enhances hydrophilicity and steric accessibility, as demonstrated in analogous oxalamide derivatives used in neuraminidase inhibition. Concurrently, the tetrahydrothiopyran ring introduces sulfur-based lipophilicity and conformational constraints, which may improve membrane permeability and target residence time.

Table 1: Comparative Properties of Oxalamide Modifications

The asymmetric substitution pattern in this compound diverges from symmetric oxalamide-bridged ferrocenes, which exhibit strong intramolecular hydrogen bonds (IHBs) but limited solubility. By contrast, the methoxyethyl and thiopyran groups disrupt excessive IHB formation, potentially improving bioavailability while retaining critical interactions with biological targets.

Propiedades

IUPAC Name |

N-(2-methoxyethyl)-N'-[(4-methoxythian-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4S/c1-17-6-5-13-10(15)11(16)14-9-12(18-2)3-7-19-8-4-12/h3-9H2,1-2H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPVMUOLFVVPKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCC1(CCSCC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyethyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide typically involves multiple steps:

Formation of the Methoxytetrahydrothiopyran Moiety: This step involves the reaction of tetrahydrothiopyran with methanol in the presence of an acid catalyst to introduce the methoxy group.

Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate leaving group is replaced by the methoxyethyl moiety.

Oxalamide Formation: The final step involves the formation of the oxalamide linkage, typically through the reaction of an oxalyl chloride derivative with the previously synthesized intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2-methoxyethyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiopyran ring.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Conditions vary depending on the specific substitution but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or as a component in drug design.

Medicine: Explored for its therapeutic potential, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mecanismo De Acción

The mechanism by which N1-(2-methoxyethyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key oxalamide derivatives structurally or functionally related to N1-(2-methoxyethyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide, along with their properties:

Key Observations

Substituent Impact on Activity :

- Aromatic vs. Aliphatic Substituents : Compounds with aromatic N1 groups (e.g., 3-chloro-4-fluorophenyl in 28 ) are associated with enzyme inhibition (e.g., SCAD), while aliphatic methoxyethyl/thiopyran groups (as in the target compound) may favor metabolic stability and flavor-enhancing properties .

- Thiopyran vs. Pyridine : The thiopyran ring in the target compound introduces sulfur-based lipophilicity, contrasting with pyridyl groups in analogs like S336 , which enhance water solubility and receptor binding .

Metabolic and Safety Profiles: Hydrolysis Resistance: Oxalamides like S336 and No.1770 resist amide hydrolysis in metabolic studies, suggesting the target compound may share this trait due to analogous steric and electronic protection .

Synthetic Challenges :

- Steric Hindrance : The 4-methoxytetrahydrothiopyran group in the target compound may complicate synthesis compared to simpler analogs (e.g., 28 or 39 ), where phenethyl/pyridyl groups are more straightforward to functionalize .

Actividad Biológica

N1-(2-methoxyethyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a complex organic compound with potential biological activities that merit detailed exploration. This article will discuss its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Molecular Weight : 290.37 g/mol

This compound features an oxalamide moiety, which is known for its ability to form hydrogen bonds and interact with various biological targets.

Synthesis of this compound

The synthesis typically involves several steps:

- Formation of the Thiopyran Ring : The thiopyran can be synthesized through cyclization reactions involving appropriate precursors.

- Introduction of the Methoxyethyl Group : This step involves alkylation reactions to attach the methoxyethyl group to the nitrogen atom.

- Coupling Reaction : The final step combines the thiopyran derivative with oxalyl chloride to form the desired oxalamide.

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The presence of the methoxy and thiopyran groups enhances binding affinity to target sites, potentially influencing various signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, possibly due to disruption of bacterial cell wall synthesis.

- Anticancer Properties : In vitro studies have shown that it may induce apoptosis in cancer cells by inhibiting Bcl-2 family proteins, which are crucial for cell survival.

| Effect Type | Observed Activity | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Anticancer | Induces apoptosis in breast cancer cells |

Case Studies

- Antimicrobial Study : A study conducted on various strains of bacteria demonstrated that this compound exhibited significant antibacterial activity, particularly against Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent.

- Cancer Research : A recent investigation into its anticancer properties revealed that this compound could downregulate anti-apoptotic proteins in breast cancer cell lines, leading to increased rates of apoptosis. This suggests a promising avenue for further development as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.